

Application Notes and Protocols for Parenteral Administration of Dup 747

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dup 747 is a potent and selective kappa-opioid receptor agonist that has shown promise as an analgesic agent. A significant challenge in the development of **Dup 747** for parenteral administration is its low aqueous solubility. The hydrochloride salt of **Dup 747** has an aqueous solubility of only 3 mg/mL, which is insufficient for delivering a therapeutic dose in a standard intramuscular injection volume[1]. To overcome this limitation, formulation strategies focusing on solubility enhancement are critical. Research has demonstrated that the methanesulfonate salt of **Dup 747** exhibits significantly higher aqueous solubility, and the use of micellar solubilization can achieve a therapeutically viable concentration of 60 mg/mL[1].

These application notes provide detailed protocols for the preparation and characterization of a parenteral formulation of **Dup 747**, leveraging the enhanced solubility of its methanesulfonate salt in a micellar solution. The protocols are intended to guide researchers in the development of a stable and effective injectable dosage form of **Dup 747** for preclinical and clinical evaluation.

Data Presentation

Table 1: Solubility of Dup 747 Salts in Aqueous Media



Salt Form	Aqueous Solubility	Remarks	Reference
Hydrochloride	3 mg/mL	Insufficient for parenteral formulation.	[1]
Methanesulfonate	60 mg/mL (in micellar solution)	Suitable for parenteral formulation.	[1]

Table 2: Representative Parenteral Formulation of Dup

747 Methanesulfonate

Component	Concentration	Function
Dup 747 Methanesulfonate	60 mg/mL	Active Pharmaceutical Ingredient (API)
Polysorbate 80	5 - 15% (w/v)	Surfactant (for micelle formation)
Sodium Chloride	q.s. to isotonicity	Tonicity adjusting agent
Citrate Buffer (pH 5.0 - 6.0)	10 - 20 mM	Buffering agent
Water for Injection (WFI)	q.s. to 100%	Vehicle

Experimental Protocols

Protocol 1: Preparation of Dup 747 Methanesulfonate Micellar Solution for Parenteral Administration

Objective: To prepare a sterile, isotonic micellar solution of **Dup 747** methanesulfonate at a concentration of 60 mg/mL suitable for parenteral administration.

Materials:

- Dup 747 methanesulfonate
- Polysorbate 80
- Sodium Chloride



- Citric Acid Monohydrate
- Sodium Citrate Dihydrate
- Water for Injection (WFI)
- Sterile filters (0.22 μm)
- Sterile vials and stoppers

Equipment:

- Analytical balance
- pH meter
- · Magnetic stirrer and stir bars
- · Volumetric flasks and pipettes
- Autoclave
- Laminar flow hood

Procedure:

- Buffer Preparation:
 - Prepare a 100 mM citrate buffer stock solution by dissolving appropriate amounts of citric acid monohydrate and sodium citrate dihydrate in WFI.
 - Adjust the pH of the buffer to 5.5 using 1N HCl or 1N NaOH.
 - Filter the buffer solution through a 0.22 μm sterile filter.
- Vehicle Preparation:
 - In a sterile vessel, add approximately 80% of the final volume of WFI.



- Add the required amount of Polysorbate 80 to the WFI while stirring until a clear solution is formed.
- Add the calculated amount of sodium chloride to achieve an isotonic solution.
- Add the prepared citrate buffer to achieve the final desired buffer concentration (e.g., 20 mM).
- Dissolution of Dup 747 Methanesulfonate:
 - Slowly add the accurately weighed **Dup 747** methanesulfonate to the vehicle with continuous stirring.
 - Continue stirring until the drug is completely dissolved, forming a clear solution. This
 indicates the formation of micelles encapsulating the drug.
- Final Volume Adjustment and Sterilization:
 - Adjust the final volume of the solution with WFI.
 - Verify the pH of the final solution and adjust if necessary to be within the range of 5.0 6.0.
 - \circ Sterilize the final solution by filtering through a 0.22 μ m sterile filter into a sterile receiving vessel under aseptic conditions in a laminar flow hood.
- Aseptic Filling:
 - Aseptically fill the sterile solution into sterile vials.
 - Loosely place sterile stoppers on the vials for lyophilization (if required) or fully stopper for a liquid formulation.
 - Seal the vials with aluminum caps.

Protocol 2: Quality Control and Stability Testing of Dup 747 Parenteral Formulation



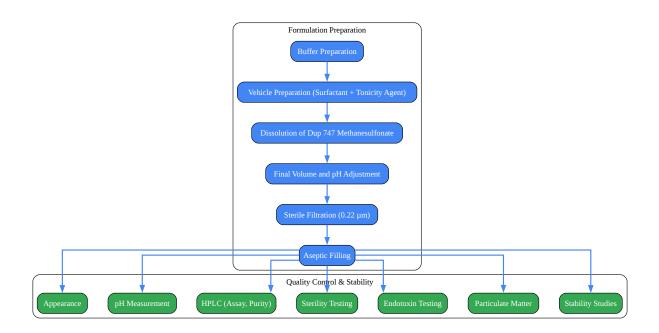
Objective: To ensure the quality, stability, and safety of the prepared **Dup 747** parenteral formulation.

Methods:

- Appearance: Visually inspect the solution for clarity, color, and the presence of particulate matter.
- pH Measurement: Determine the pH of the formulation using a calibrated pH meter.
- Assay and Purity/Impurity Analysis:
 - Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of **Dup 747** and to detect and quantify any degradation products.
 - Mobile Phase: A suitable gradient of acetonitrile and a phosphate buffer.
 - Column: A C18 reverse-phase column.
 - Detection: UV detection at an appropriate wavelength.
- Sterility Testing: Perform sterility testing according to USP/EP guidelines to ensure the absence of microbial contamination.
- Bacterial Endotoxin Testing: Use the Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxins and ensure they are within acceptable limits for parenteral products.
- Particulate Matter Analysis: Determine the number and size of sub-visible particles using light obscuration or microscopic methods as per pharmacopeial standards.
- Stability Studies:
 - \circ Conduct stability studies under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions according to ICH guidelines[2].
 - Analyze samples at predetermined time points for appearance, pH, assay, and purity.



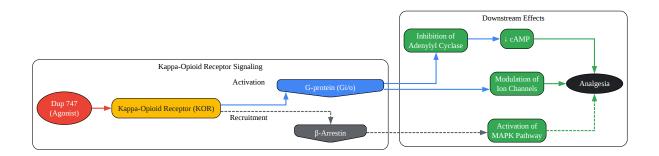
Mandatory Visualization



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Caption: Experimental workflow for parenteral formulation.





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Caption: Kappa-opioid receptor signaling pathway.

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